molecular formula C11H11NO3 B1342258 Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate CAS No. 924862-20-4

Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate

Cat. No.: B1342258
CAS No.: 924862-20-4
M. Wt: 205.21 g/mol
InChI Key: WXMLBUAKZYDTKG-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate is a chemical compound with the molecular formula C11H11NO3. It is a derivative of benzoxazole, a bicyclic compound that contains both a benzene ring and an oxazole ring. This compound is known for its applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate can be synthesized through several methods. One common approach involves the condensation of 2-aminophenol with ethyl acetoacetate in the presence of a catalyst. The reaction typically proceeds under reflux conditions in a suitable solvent, such as ethanol or methanol .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. Catalysts such as metal salts or ionic liquids may be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds .

Scientific Research Applications

Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-ethyl-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate is a member of the benzoxazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential as a lead in pharmaceutical development, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

This compound has the molecular formula C_{12}H_{13}N_{1}O_{3} and a molecular weight of 205.21 g/mol. Its structure includes a fused benzene and oxazole ring, with specific substitutions that enhance its reactivity and biological activity. The ethyl group at the 2-position and the carboxylate functional group contribute to its unique properties compared to other benzoxazole derivatives.

Antimicrobial Activity

Benzoxazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains:

  • Gram-positive bacteria : Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi
  • Fungal strains : Candida albicans, Aspergillus niger

The minimum inhibitory concentrations (MIC) for these compounds were determined using standard tube dilution techniques, showing promising results comparable to established antibiotics .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies using human colorectal carcinoma (HCT116) cell lines revealed that this compound exhibits cytotoxic effects with an IC50 value indicating effective inhibition of cancer cell proliferation. The structure–activity relationship (SAR) studies suggest that specific substituents significantly influence the anticancer activity of benzoxazole derivatives .

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in critical biochemical pathways. This interaction may lead to modulation of cellular processes associated with inflammation and cancer progression.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other benzoxazole derivatives:

Compound NameStructure FeaturesUnique Aspects
Methyl 1,3-benzoxazole-5-carboxylateLacks ethyl substitutionMore common in medicinal chemistry
Methyl 2-methyl-1,3-benzoxazole-5-carboxylateContains a methyl group instead of ethylMay exhibit different biological activity profiles
Methyl 2-(4-chlorophenyl)-1,3-benzoxazoleContains a chlorophenyl substituentPotentially enhanced activity against specific targets
Methyl 2-isopropyl-1,3-benzoxazoleIsopropyl group adds steric bulkDifferent solubility and reactivity characteristics

The ethyl substitution at position 2 distinguishes this compound from others in the class, potentially influencing its solubility and biological interactions.

Case Studies and Research Findings

Recent studies have highlighted the potential of benzoxazole derivatives in drug design. For instance:

  • A study synthesized various benzoxazole analogues and evaluated their antibacterial and anticancer activities. The results indicated that certain modifications improved efficacy against cancer cell lines significantly .
  • Another research focused on the interaction of benzoxazoles with biological receptors using molecular docking simulations, emphasizing how structural variations can alter binding affinities and therapeutic potentials .

Properties

IUPAC Name

methyl 2-ethyl-1,3-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-3-10-12-8-6-7(11(13)14-2)4-5-9(8)15-10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMLBUAKZYDTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594763
Record name Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924862-20-4
Record name Methyl 2-ethyl-1,3-benzoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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